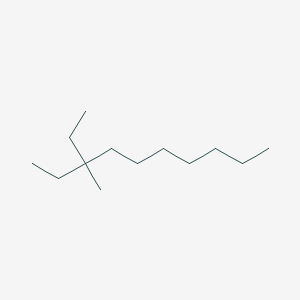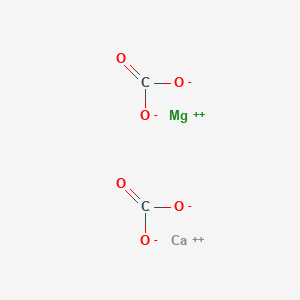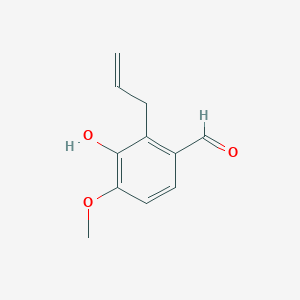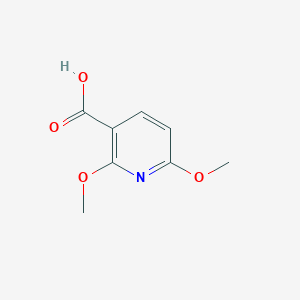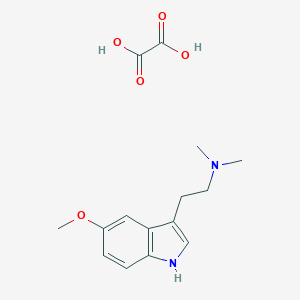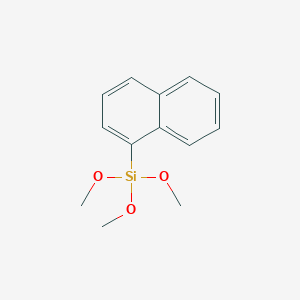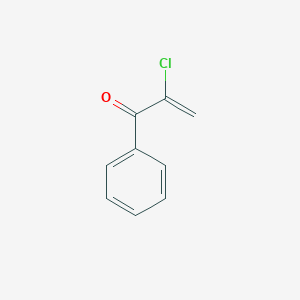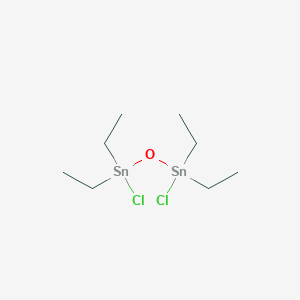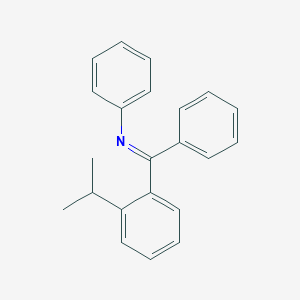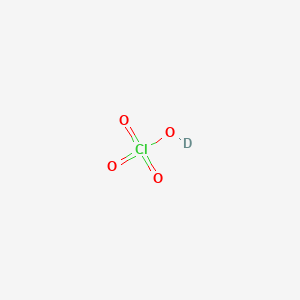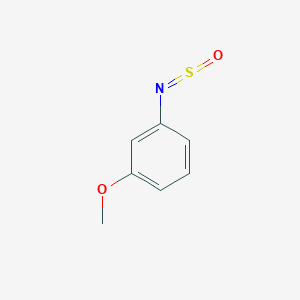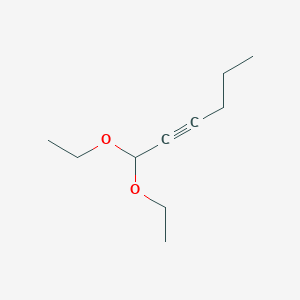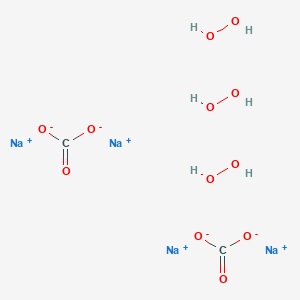
Sodium percarbonate
Vue d'ensemble
Description
Sodium percarbonate, also known as sodium carbonate peroxide, is a chemical substance with the formula Na2H3CO6 . It is an adduct of sodium carbonate (“soda ash” or “washing soda”) and hydrogen peroxide, whose formula is more properly written as 2 Na2CO3 · 3 H2O2 . It is a colorless, crystalline, hygroscopic, and water-soluble solid . It contains 32.5% by weight of hydrogen peroxide .
Synthesis Analysis
Sodium percarbonate is produced industrially by crystallization of a solution of sodium carbonate and hydrogen peroxide, with proper control of the pH and concentrations . This is also a convenient laboratory method . Alternatively, dry sodium carbonate may be treated directly with concentrated hydrogen peroxide solution .
Molecular Structure Analysis
At room temperature, solid sodium percarbonate has the orthorhombic crystal structure, with the Cmca crystallographic space group . The structure changes to Pbca as the crystals are cooled below about -30°C .
Chemical Reactions Analysis
Sodium percarbonate naturally decomposes, very slowly, to form sodium carbonate and hydrogen peroxide . The decomposition proceeds according to the reaction below :
Physical And Chemical Properties Analysis
Sodium percarbonate is a white, granular or powdered solid oxidizer . It is soluble in water . Its chemical formula is Na2CO3 · 1.5 H2O2 and it has a molar mass of 156.982 g/mol . It is non-flammable .
Applications De Recherche Scientifique
Degradation of Amoxicillin Antibiotic in Wastewaters
Sodium percarbonate is used as an alternative oxidizing agent for the degradation of amoxicillin antibiotic in wastewaters . It’s an interesting source of hydrogen peroxide (H2O2) and has been studied for its effectiveness in different processes such as UV–Vis, UV–Vis/H2O2, SPC, and photo-Fenton . The study found that sodium percarbonate can achieve up to 83% of organic carbon removal in 60 minutes .
Aging Behavior of Polyvinyl Chloride Microplastics
Sodium percarbonate is used in the UV-activated sodium percarbonate system (UV/SPC) to study the aging behavior of polyvinyl chloride microplastics (PVC MPs) . After 35 hours of UV/SPC treatment, it exhibited effective dechlorination with a Cl− release of 100.62 ± 13.17 mg/L . This treatment resulted in the fragmentation and release of fragments from the PVC MPs, thereby contributing to their further aging and dechlorination .
Environmentally Friendly Bleaching Agent
Sodium percarbonate is used as an environmentally friendly bleaching agent . It’s a safer alternative to traditional bleaching agents due to its non-toxic and biodegradable properties .
Laboratory Source of Anhydrous Hydrogen Peroxide
Sodium percarbonate is used as a laboratory source of anhydrous hydrogen peroxide . It’s a convenient and safe source of hydrogen peroxide, especially for experiments that require anhydrous conditions .
Preparation of Optically Active 4-Hydroxy-2-Isoxazolines
Sodium percarbonate is utilized for the preparation of optically active 4-hydroxy-2-isoxazolines . These compounds are important in the field of organic chemistry due to their potential applications in the synthesis of natural products and pharmaceuticals .
Industrial Production
Sodium percarbonate is produced industrially by crystallization of a solution of sodium carbonate and hydrogen peroxide . This method is also convenient for laboratory-scale production .
Mécanisme D'action
Target of Action
Sodium percarbonate, chemically known as 2Na₂CO₃•3H₂O₂, is an adduct formed by the reaction of sodium carbonate and hydrogen peroxide . The primary targets of sodium percarbonate are organic and inorganic compounds that can be oxidized .
Mode of Action
Sodium percarbonate acts as an oxidizing agent and bleaching agent due to its ability to release hydrogen peroxide when dissolved in water . The key chemical reactions involved are:
- Dissociation in water:
- Oxidation reactions: The released hydrogen peroxide (H₂O₂) undergoes various oxidation reactions, such as oxidation of organic compounds, leading to bleaching and decolorization . It can also oxidize inorganic compounds, e.g., Fe (II) → Fe (III), leading to disinfection .
- Decomposition: H₂O₂ can decompose into water and oxygen, especially in the presence of catalysts or at high temperatures .
2Na2CO3⋅3H2O2+3H2O→2Na2CO3+3H2O22Na_2CO_3·3H_2O_2 + 3H_2O → 2Na_2CO_3 + 3H_2O_22Na2CO3⋅3H2O2+3H2O→2Na2CO3+3H2O2
Biochemical Pathways
The biochemical pathways affected by sodium percarbonate primarily involve the oxidation of organic and inorganic compounds . For example, it can oxidize tertiary nitrogen compounds to N-oxides in the presence of various rhenium-based catalysts under mild reaction conditions .
Pharmacokinetics
It’s worth noting that sodium percarbonate is a solid source of hydrogen peroxide, and it is water-soluble . When dissolved in water, it decomposes to release hydrogen peroxide and sodium carbonate .
Result of Action
The result of sodium percarbonate’s action is the oxidation and bleaching of target compounds . It effectively brightens colors and removes stains . In the case of inorganic compounds, it can lead to disinfection . Furthermore, it can be used in the preparation of peroxyacids from acid chlorides, and even from the acids themselves .
Action Environment
Sodium percarbonate is stable as a solid and has improved stability through additives, coatings, and controlled manufacturing processes . It is environmentally friendly and breaks down into water, oxygen, and washing soda, making it safe for septic tanks and good for water treatment compatibility . It helps with improving indoor air quality and even reduces packaging waste . Its action can be influenced by environmental factors such as ph and temperature .
Orientations Futures
Propriétés
IUPAC Name |
tetrasodium;hydrogen peroxide;dicarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4Na.3H2O2/c2*2-1(3)4;;;;;3*1-2/h2*(H2,2,3,4);;;;;3*1-2H/q;;4*+1;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRPWGRFCKNIZ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Na4O12, 2Na2CO3.3H2O2 | |
| Record name | SODIUM PERCARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029736 | |
| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium percarbonate appears as a colorless, crystalline solid. Denser than water. May combust in contact with organic materials. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless solid; [CAMEO] White solid; [ICSC], WHITE CRYSTALLINE POWDER. | |
| Record name | SODIUM PERCARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium percarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 14 (good) | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.1 g/cm³ | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Sodium carbonate peroxyhydrate is transformed into hydrogen peroxide and sodium carbonate in the presence of water. The hydrogen peroxide oxidizes the critical cellular components of the target organism and thus kills them. | |
| Record name | Sodium percarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium percarbonate | |
Color/Form |
White granular powder | |
CAS RN |
15630-89-4 | |
| Record name | SODIUM PERCARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium carbonate peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015630894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium carbonate, compound with hydrogen peroxide (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G82NV92P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium percarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
No melting point; decomposes at >50 °C | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

